N-(2,6-Difluorophenyl)prop-2-enamide
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Overview
Description
N-(2,6-Difluorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)prop-2-enamide typically involves the reaction of 2,6-difluoroaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce difluorophenylamines.
Scientific Research Applications
N-(2,6-Difluorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammatory responses . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2,6-Difluorophenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(3,5-Difluorophenyl)prop-2-enamide: This compound has similar structural features but differs in the position of the fluorine atoms on the phenyl ring.
N-(2,4-Dichlorophenyl)prop-2-enamide: This compound has chlorine atoms instead of fluorine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
436099-80-8 |
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Molecular Formula |
C9H7F2NO |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7F2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13) |
InChI Key |
SCZIEVTULZYCLG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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